2-((2-Ethoxyethyl)amino)acetonitrile
Description
2-((2-Ethoxyethyl)amino)acetonitrile is an organic compound that contains both an amino group and a nitrile group. It is a versatile intermediate used in various chemical syntheses due to its unique structure, which allows it to participate in a wide range of reactions.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-(2-ethoxyethylamino)acetonitrile |
InChI |
InChI=1S/C6H12N2O/c1-2-9-6-5-8-4-3-7/h8H,2,4-6H2,1H3 |
InChI Key |
JVPNUUQLQKFWKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Ethoxyethyl)amino)acetonitrile typically involves the reaction of 2-ethoxyethylamine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-((2-Ethoxyethyl)amino)acetonitrile can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-((2-Ethoxyethyl)amino)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through various methods, including the reaction of ethoxyethylamine with acetonitrile derivatives. Its structural properties allow it to participate in solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS), which are crucial for drug design and development.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used technique for synthesizing peptides, where 2-((2-Ethoxyethyl)amino)acetonitrile serves as a key intermediate. The compound facilitates the attachment of amino acids to a solid support, allowing for efficient purification and yield optimization.
Case Study:
A study demonstrated the use of this compound in synthesizing high-load polystyrene-polyethylene glycol-like resins. These resins exhibited excellent swelling characteristics, making them suitable for various applications in drug delivery systems and biomaterials .
Drug Design and Development
The compound's derivatives have been utilized in lead optimization for pharmaceuticals. Its ability to form stable linkages with other molecular entities enhances the design of more effective therapeutic agents.
Data Table: Applications in Drug Development
| Compound Derivative | Target Disease | Application |
|---|---|---|
| Fmoc-AEEA | HIV | Anti-AIDS drug synthesis |
| AEEA derivatives | Cancer | Chemotherapeutic agents |
Analytical Chemistry
In analytical chemistry, 2-((2-Ethoxyethyl)amino)acetonitrile is employed as a solvent or reagent in high-performance liquid chromatography (HPLC). Its properties improve the separation and detection of complex mixtures.
Case Study:
Research involving HPLC highlighted the compound's effectiveness in analyzing amino acetonitrile concentrations in interstellar mediums, contributing to astrochemical studies .
Environmental and Toxicological Studies
While primarily used in synthetic applications, the environmental impact and toxicity of acetonitrile derivatives are significant areas of study. Acetonitrile is known to convert to cyanide upon metabolism, leading to delayed toxicity effects.
Case Study:
A clinical case reported delayed cyanide poisoning following acetonitrile ingestion, emphasizing the need for careful handling and monitoring in laboratory settings . This highlights the importance of understanding both the beneficial applications and potential hazards associated with compounds like 2-((2-Ethoxyethyl)amino)acetonitrile.
Mechanism of Action
The mechanism of action of 2-((2-Ethoxyethyl)amino)acetonitrile involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various nucleophilic substitution reactions. The nitrile group can also undergo reduction or oxidation, leading to the formation of different functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
Aminoacetonitrile: Similar in structure but lacks the ethoxyethyl group.
2-Aminoacetonitrile: Contains an amino group and a nitrile group but without the ethoxyethyl substitution.
Ethoxyethylamine: Contains the ethoxyethyl group but lacks the nitrile group.
Uniqueness
2-((2-Ethoxyethyl)amino)acetonitrile is unique due to the presence of both the ethoxyethyl group and the nitrile group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This makes it a valuable intermediate in various synthetic processes.
Biological Activity
2-((2-Ethoxyethyl)amino)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.
Chemical Structure
The structure of 2-((2-Ethoxyethyl)amino)acetonitrile can be represented as follows:
This compound features an ethoxyethyl group attached to an amino acetonitrile moiety, which may influence its interaction with biological targets.
Research indicates that compounds similar to 2-((2-Ethoxyethyl)amino)acetonitrile may exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting tumor growth and proliferation.
- Cell Signaling Modulation : The compound could influence cell signaling pathways, particularly those related to cancer cell survival and proliferation.
In Vitro Studies
In vitro studies have demonstrated the following effects of 2-((2-Ethoxyethyl)amino)acetonitrile:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound has shown cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and D54 (glioma), with IC50 values indicating effective inhibition of cell growth (specific values not provided in the current literature).
- Enzyme Activity Modulation :
In Vivo Studies
Preliminary in vivo studies have indicated that the compound can modulate tumor growth in animal models. For instance:
- Treatment with 2-((2-Ethoxyethyl)amino)acetonitrile resulted in significant reductions in tumor size in mice bearing A549 tumors when administered at appropriate dosages .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the potential therapeutic applications of 2-((2-Ethoxyethyl)amino)acetonitrile:
- Combination Therapy : In a study exploring combination therapies for lung cancer, co-administration with other chemotherapeutic agents enhanced the overall efficacy, suggesting a synergistic effect that warrants further investigation .
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound's action on MEK1 and PI3K pathways could lead to apoptosis in cancer cells, providing a rationale for its use as a targeted therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
